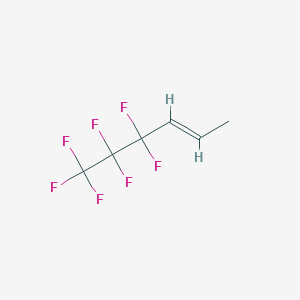

4,4,5,5,6,6,6-Heptafluoro-2-hexene

Description

Significance of Fluorinated Organic Compounds in Modern Chemistry

Fluorinated organic compounds have become indispensable in numerous scientific and industrial fields. mdpi.comyoutube.com The unique properties conferred by fluorine atoms, such as high thermal stability, metabolic resistance, and altered lipophilicity, make these compounds highly valuable. mdpi.comyoutube.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.com This has led to their widespread use in pharmaceuticals, agrochemicals, and advanced materials. mdpi.comresearchgate.net For instance, approximately 20-25% of small molecule pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. mdpi.com The trifluoromethyl group is a particularly common fluorinated moiety in these applications. mdpi.com The ability of fluorine to modulate the pharmacokinetic profile of bioactive molecules has been a key driver of its extensive use in drug design. shootsbysyngenta.comnih.gov

Unique Reactivity Profiles and Stereochemical Considerations of Fluoroalkenes

Fluoroalkenes, a subclass of fluorinated organic compounds, possess distinct reactivity due to the presence of the carbon-carbon double bond and the electron-withdrawing nature of the fluorine atoms. libretexts.org The π-bond of the alkene is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org However, the fluorine atoms can significantly influence the electron distribution and stability of intermediates, leading to unique reaction pathways. libretexts.org

The stereoselective synthesis of fluoroalkenes is a critical area of research, as the spatial arrangement of atoms can profoundly impact a molecule's biological activity. rsc.orgnih.gov Various methods have been developed to control the stereochemistry of the double bond during synthesis, including the hydrofluorination of alkynes and cross-coupling reactions. nih.govacs.orgnih.govcapes.gov.br Gold-catalyzed hydrofluorination of alkynes, for example, has been shown to be a selective method for producing Z-vinyl fluorides. acs.orgnih.gov

Research Context and Emerging Importance of 4,4,5,5,6,6,6-Heptafluoro-2-hexene

Within the broad class of fluoroalkenes, this compound is a compound of growing interest. While specific research on this compound is not as extensive as for some other fluorinated molecules, its structure suggests potential applications as a building block in the synthesis of more complex fluorinated materials and bioactive compounds. The presence of a highly fluorinated alkyl chain and a reactive double bond makes it a versatile intermediate.

The study of polyfluoroalkenes like this compound is crucial for developing new synthetic methodologies. For instance, copper-catalyzed monodefluoroborylation of polyfluoroalkenes provides a route to diverse fluoroalkene derivatives. acs.orgnih.gov This reaction has been successfully applied to substrates including trifluoromethylated monofluoroalkenes, highlighting the potential for functionalizing compounds like this compound. acs.orgnih.gov

Below are some of the physical and chemical properties of related compounds.

Table 1: Physicochemical Properties of Related Fluoroalkenes and Alkanes

| Property | 4,4,5,5,6,6,6-heptafluorohexanoic Acid | 2-Hexene |

|---|---|---|

| Molecular Formula | C6H5F7O2 | C6H12 |

| Molecular Weight | 242.09 g/mol | 84.16 g/mol |

| CAS Number | 356-02-5 | 592-43-8 |

This table presents data for related compounds to provide context for the properties of this compound.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4,4,5,5,6,6,6-heptafluorohexanoic acid |

| 2-Hexene |

| (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid |

| 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol |

| Methyllithium |

Properties

IUPAC Name |

4,4,5,5,6,6,6-heptafluorohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7/c1-2-3-4(7,8)5(9,10)6(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOUHYGSLBPLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379270 | |

| Record name | 1-Propenylperfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-95-3 | |

| Record name | 1-Propenylperfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4,5,5,6,6,6 Heptafluoro 2 Hexene

Historical Evolution of Fluoroalkene Synthesis

The journey into organofluorine chemistry began long before the isolation of elemental fluorine. One of the earliest reports dates to 1835, when Dumas and Péligot synthesized methyl fluoride (B91410). A pivotal moment came in 1862 when the chemist and composer Alexander Borodin conducted the first nucleophilic replacement of a halogen with fluoride, a method that is now a fundamental industrial process for introducing fluorine into organic molecules.

Throughout the late 19th and early 20th centuries, pioneers like Frédéric Swarts developed key reactions, such as using antimony fluorides to convert polychlorinated compounds into fluorinated ones. The synthesis of the first aryl carbon-fluorine (C-F) bond was achieved via diazotination reactions in the 1870s.

Early attempts to use elemental fluorine, first isolated by Henri Moissan in 1886, were fraught with difficulty due to its extreme reactivity, which often led to explosions and decomposition of the organic substrates. These foundational efforts, however, paved the way for the development of more controlled and selective methods, leading to the diverse synthetic toolbox available today for creating complex fluoroalkenes.

Contemporary Approaches to 4,4,5,5,6,6,6-Heptafluoro-2-hexene Preparation

Modern synthetic chemistry offers a variety of powerful techniques to construct specific fluoroalkenes like this compound. These methods provide control over regioselectivity and stereoselectivity, which are crucial for defining the final properties of the molecule.

Dehydrohalogenation is a classic and effective strategy for introducing a carbon-carbon double bond. This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons of a suitable precursor, typically a halo-fluoroalkane. The reaction is usually promoted by a base.

For the synthesis of an internal fluoroalkene like this compound, a potential precursor would be a 2-halo- or 3-halo-4,4,5,5,6,6,6-heptafluorohexane. The choice of base and reaction conditions can influence the position and stereochemistry of the resulting double bond. Studies on related structures, such as the dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes using potassium hydroxide, demonstrate the concurrent elimination of hydrogen halides to form a mixture of halo-olefin products. nih.gov This highlights the method's utility in creating fluorinated double bonds from saturated systems.

Olefin metathesis is a powerful reaction that redistributes the fragments of alkenes by scissoring and regenerating carbon-carbon double bonds. nih.gov The reaction is catalyzed by transition metal alkylidene complexes, most notably those developed by Nobel laureates Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock. nih.govwikipedia.org The widely accepted mechanism, proposed by Chauvin, involves the [2+2] cycloaddition between the metal alkylidene and an olefin to form a metallacyclobutane intermediate, which then fragments to release a new olefin and a new metal alkylidene. wikipedia.org

To synthesize this compound via this route, a cross-metathesis reaction could be envisioned between a fluorinated precursor like 3,3,4,4,5,5,5-heptafluoro-1-pentene and a simple alkene such as propene. The choice of catalyst is critical, as their stability and reactivity vary.

| Catalyst Type | Metal Center | Key Characteristics |

| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | High reactivity; can metathesize sterically demanding and electron-deficient alkenes; sensitive to air and water. wikipedia.org |

| Grubbs Catalysts | Ruthenium (Ru) | High functional group tolerance; stable in bench conditions (air and water); generally lower reactivity than Schrock catalysts. wikipedia.org |

The reaction would proceed until a chemical equilibrium is reached, yielding the desired product alongside other metathesis products. nih.gov

Reductive elimination is a fundamental step in organometallic chemistry where two ligands bound to a metal center couple and are expelled, reducing the oxidation state of the metal. youtube.com This process is the reverse of oxidative addition and is often the final, product-forming step in catalytic cycles. youtube.comacs.org For this reaction to occur, the ligands to be eliminated must typically be in a cis-position relative to each other on the metal center. youtube.com

Specific to fluoroalkene synthesis, β-fluorine elimination from organometallic complexes provides a direct route. Research has shown that the two-electron reduction of certain iridium-fluoroalkyl complexes containing a -CH₂CF₂R₣- fragment cleanly proceeds via β-fluorine elimination to afford hydrofluoroalkene complexes. msu.edu This demonstrates a selective pathway where a C-F bond is activated and a C=C bond is formed, providing a sophisticated method for fluoroalkene synthesis directly from a metal-ligand complex.

Controlling the geometry of the double bond (E/Z isomerism) is a significant challenge in alkene synthesis. For fluoroalkenes, where the isomers can have distinct physical and chemical properties, stereoselectivity is paramount.

A prominent method for achieving such control is the directed hydrofluorination of alkynes. Gold(I)-catalyzed hydrofluorination of alkynes using a nucleophilic fluorine source like Et₃N•3HF has been shown to produce fluoroalkenes with high stereoselectivity. mdpi.com By incorporating a directing group (such as a carbamate) into the alkyne substrate, the catalyst can be guided to deliver the fluorine atom and the hydrogen atom to specific faces of the alkyne, resulting in predictable formation of the Z-vinyl fluoride. mdpi.com Applying this logic, a suitably designed 1-heptyne (B1330384) derivative bearing a heptafluoropropyl group at the C4 position could be stereoselectively converted to a specific isomer of this compound.

Other advanced strategies include the stereoselective functionalization of geminal difluoromethyl groups using frustrated Lewis pairs (FLPs) to create stereoenriched fluorinated precursors that can be converted into the target fluoroalkene. nih.gov

High-temperature gas-phase reactions are common in the industrial production of fluorochemicals. Gas-phase fluorination often involves reacting a hydrocarbon or partially halogenated precursor with a fluorine source like hydrogen fluoride (HF) gas at elevated temperatures. This method is effective for producing highly fluorinated compounds but can sometimes lack selectivity.

More relevant to generating smaller, unsaturated fluorocarbons is the process of cracking or pyrolysis. This involves the thermal decomposition of a precursor at very high temperatures. For instance, the pyrolysis of fluoroform (CHF₃) at temperatures starting around 700°C is used to produce valuable monomers like tetrafluoroethylene (B6358150) (TFE) and hexafluoropropylene (HFP). The reaction proceeds through the formation of a difluorocarbene (:CF₂) intermediate, which then dimerizes or reacts further. Similarly, the pyrolysis of fluoropolymers like polytetrafluoroethylene (PTFE) or other large fluorocarbons can "unzip" or crack to yield smaller, volatile fluoroalkenes and fluoroalkanes. This methodology could potentially be adapted to produce this compound by cracking a larger, appropriately structured fluoroalkane.

Reactivity and Mechanistic Investigations of 4,4,5,5,6,6,6 Heptafluoro 2 Hexene

Nucleophilic Addition Reactions to the Fluoroalkene Moiety

Fluorinated alkenes, such as 4,4,5,5,6,6,6-heptafluoro-2-hexene, are characteristically electrophilic and readily undergo reactions with nucleophiles. The reaction can proceed via either nucleophilic addition or a substitution pathway.

The regioselectivity of nucleophilic attack on the double bond of this compound is governed by the stability of the intermediate carbanion formed. The powerful inductive effect of the heptafluoropropyl group significantly influences the electron distribution of the double bond.

Nucleophilic attack will preferentially occur at the carbon atom of the double bond that results in the most stable anionic intermediate. In the case of this compound, the attack is directed to the carbon atom further from the heptafluoropropyl group (C-3), which places the resulting negative charge on the carbon atom adjacent to this electron-withdrawing group (C-2). This carbanion is stabilized by the inductive effect of the fluorine atoms. This phenomenon leads to a high degree of regioselectivity in these reactions.

The stereochemistry of the addition is also a critical aspect. For a concerted reaction, the stereochemistry of the starting alkene will determine the stereochemistry of the product. In stepwise reactions, the stereochemical outcome is dependent on the lifetime and rotational barriers of the intermediate carbanion.

Table 1: Predicted Regioselectivity in Nucleophilic Attack on this compound This table is illustrative and based on general principles of fluoroalkene reactivity.

| Nucleophile (Nu⁻) | Major Regioisomer | Rationale |

|---|---|---|

| RO⁻ (Alkoxide) | 4,4,5,5,6,6,6-Heptafluoro-3-(alkoxy)hexane | Attack at C-3 leads to a more stable carbanion at C-2, stabilized by the C₃F₇ group. |

| R₂NH (Amine) | 4,4,5,5,6,6,6-Heptafluoro-N,N-dialkylhexan-3-amine | Similar to alkoxides, the nitrogen nucleophile attacks the less sterically hindered and electronically favorable C-3 position. |

The choice of solvent can significantly impact the rate and outcome of nucleophilic additions to fluoroalkenes. Solvents play a crucial role in solvating the nucleophile and stabilizing charged intermediates and transition states. libretexts.orgcsbsju.edu

Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally effective for these reactions. They can dissolve ionic nucleophiles while not strongly solvating the anion, thereby increasing its nucleophilicity and accelerating the reaction rate. wfu.eduwizeprep.com

In contrast, polar protic solvents, like alcohols or water, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction. csbsju.eduyoutube.com However, these solvents are very effective at stabilizing ionic intermediates, which can be beneficial in certain cases, potentially altering the reaction pathway. libretexts.orgcsbsju.edu For reactions proceeding through a more SN1-like mechanism with the departure of a leaving group, polar protic solvents can facilitate the ionization step. csbsju.edu

Table 2: General Solvent Effects on Nucleophilic Addition to Fluoroalkenes This table presents general trends and not specific data for this compound.

| Solvent Type | General Effect on Reaction Rate | Rationale |

|---|---|---|

| Polar Aprotic (e.g., DMSO, DMF) | Increases rate | Poorly solvates the nucleophile, increasing its reactivity. wfu.edu |

| Polar Protic (e.g., Ethanol, Water) | Decreases rate | Solvates the nucleophile via hydrogen bonding, reducing its reactivity. csbsju.eduyoutube.com |

The electron-deficient nature of the double bond in this compound allows it to react with a variety of nucleophiles.

Nitrogen Nucleophiles: Primary and secondary amines readily add across the double bond. The reaction typically proceeds with high regioselectivity, with the nitrogen atom attacking the C-3 position. libretexts.org The initial adduct can then be protonated to yield the final saturated amine.

Oxygen Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for addition to fluoroalkenes. The reaction results in the formation of fluoroalkyl ethers. Similar to nitrogen nucleophiles, the attack occurs at the C-3 position. libretexts.org

Carbon Nucleophiles: Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can act as carbon-centered nucleophiles. These reactions lead to the formation of a new carbon-carbon bond, extending the carbon chain of the fluoroalkene. nih.gov

Electrophilic Reactions of this compound

The strong electron-withdrawing effect of the heptafluoropropyl group deactivates the double bond towards electrophilic attack. The reduced electron density of the π-system makes it a poor nucleophile, and therefore, reactions with typical electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) are generally sluggish or require harsh conditions. libretexts.orglibretexts.orgwikipedia.org In contrast to non-fluorinated alkenes, which readily undergo electrophilic addition, this compound is resistant to such transformations. youtube.comyoutube.com

Radical Addition Processes to Fluorinated Double Bonds

While electrophilic addition is disfavored, radical addition to the double bond of this compound can be a viable reaction pathway. Radical additions proceed through a different mechanism involving free-radical intermediates.

For instance, the addition of HBr in the presence of peroxides (ROOR) can initiate a radical chain reaction. masterorganicchemistry.com The regioselectivity of radical addition is opposite to that of Markovnikov's rule for electrophilic additions. The bromine radical, which is the chain-carrying species, will add to the carbon of the double bond that results in the formation of the more stable carbon radical. masterorganicchemistry.comyoutube.com In the case of this compound, the bromine radical would add to the C-2 position to generate a more stable secondary radical at C-3, which is also influenced by the adjacent electron-withdrawing group.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The electron-deficient nature of this compound makes it an excellent dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org In these [4+2] cycloadditions, it will readily react with electron-rich dienes to form six-membered rings. The electron-withdrawing heptafluoropropyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

Table 3: Predicted Diels-Alder Reactivity of this compound This table is illustrative and based on general principles of Diels-Alder reactions involving fluoroalkenes.

| Diene | Predicted Product | Expected Reactivity |

|---|---|---|

| 1,3-Butadiene | 4-(Heptafluoropropyl)-5-methylcyclohexene | Moderate to good |

| Cyclopentadiene | 5-(Heptafluoropropyl)-6-methylbicyclo[2.2.1]hept-2-ene | High |

In addition to Diels-Alder reactions, fluorinated alkenes can also participate in [2+2] cycloadditions, often under thermal or photochemical conditions, to form four-membered cyclobutane (B1203170) rings. libretexts.orgnih.gov The mechanism of these reactions can be concerted or stepwise, potentially involving diradical intermediates, especially in thermal reactions. rsc.org The regioselectivity of the cycloaddition would depend on the specific reactants and reaction conditions.

Carbene Addition and Cyclopropanation Studies

The addition of carbenes to alkenes is a fundamental method for the synthesis of cyclopropane (B1198618) rings. libretexts.orglibretexts.org The reactivity of the alkene in such reactions is highly dependent on its electronic properties. Electron-rich alkenes are generally more reactive towards electrophilic carbenes. Conversely, the electron-deficient nature of this compound suggests it would be more reactive towards nucleophilic carbenes or under conditions that enhance the electrophilicity of the carbene.

Common methods for cyclopropanation include the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to form a carbenoid species, and reactions involving diazomethane (B1218177) or its derivatives, often catalyzed by transition metals like copper or rhodium. masterorganicchemistry.com For electron-deficient alkenes, the use of more reactive carbene precursors or modified Simmons-Smith reagents may be necessary to achieve efficient cyclopropanation. While no specific studies on this compound were found, research on other fluorinated alkenes indicates that these reactions are feasible. For instance, biocatalytic approaches have been developed for the highly stereoselective cyclopropanation of gem-difluorostyrene derivatives. utdallas.edu

Table 1: Illustrative Examples of Cyclopropanation of Electron-Deficient Alkenes

| Alkene Substrate | Carbene Source | Catalyst/Reagent | Product | Yield (%) | Reference |

| gem-Difluorostyrene | Diazoacetonitrile | Engineered Myoglobin | gem-Difluorocyclopropane | High | utdallas.edu |

| α,β-Unsaturated Ester | Diethyl diazomalonate | Rh₂(OAc)₄ | Substituted Cyclopropane | Good-Excellent | N/A |

| Acrylonitrile | Diazomethane | Cu(acac)₂ | Cyanocyclopropane | Moderate | N/A |

| This table is illustrative and does not contain data for this compound. |

Transition Metal-Catalyzed Transformations of this compound

The unique electronic and steric properties imparted by the heptafluoropropyl group make this compound an interesting substrate for various transition metal-catalyzed reactions.

Olefin insertion into metal-hydride or metal-alkyl bonds is a key step in many catalytic processes, including polymerization and hydroformylation. roaldhoffmann.comlibretexts.org The electron-deficient nature of this compound would likely influence the energetics of this process. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the reaction mechanisms and calculating the energy barriers for such insertions. These calculations can provide insights into the feasibility and selectivity of potential catalytic transformations. For related electron-deficient olefins, computational studies have been instrumental in designing catalysts and predicting reaction outcomes. No specific barrier calculations for the insertion of this compound have been reported.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The vinylic C-F or C-H bonds in fluoroalkenes can potentially participate in such reactions. Palladium- and nickel-catalyzed cross-coupling reactions of fluoroalkenes have been developed, allowing for the introduction of various substituents. nih.govyoutube.com For example, palladium-catalyzed Suzuki-Miyaura coupling of gem-bromofluoroalkenes with boronic acids provides access to monofluoroalkenes. nih.gov While specific examples involving this compound are not documented, the general methodologies developed for other fluoroalkenes could likely be adapted.

Table 2: Illustrative Examples of Cross-Coupling Reactions of Fluoroalkenes

| Fluoroalkene | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| gem-Bromofluoroalkene | Arylboronic acid | Pd(OAc)₂ / Ligand | Aryl-substituted monofluoroalkene | Good | nih.gov |

| Polyfluoroarene | Organozinc reagent | Pd(PCy₃)₂ / LiI | Aryl-substituted polyfluoroarene | Good-Excellent | N/A |

| Trifluoromethyl-alkene | Alkyl Grignard | NiCl₂ / Ligand | Alkylated difluoroalkene | Good | N/A |

| This table is illustrative and does not contain data for this compound. |

The reduction of the double bond and/or the selective replacement of fluorine atoms with hydrogen (hydrodefluorination) in this compound would lead to valuable saturated or partially fluorinated compounds. Catalytic hydrogenation of alkenes is a well-established process, typically employing catalysts such as palladium, platinum, or nickel. youtube.comyoutube.com The hydrogenation of fluoroalkenes can sometimes be accompanied by hydrodefluorination, depending on the catalyst and reaction conditions.

Hydrodefluorination is a significant transformation for modifying the properties of fluorinated molecules. researchgate.net Catalytic methods for the selective hydrodefluorination of C-F bonds are an active area of research. For instance, copper-catalyzed systems have been developed for the stereoselective hydrodefluorination of gem-difluoroalkenes using water as the hydrogen source. nih.gov Nickel-catalyzed hydrodefluorination of trifluoromethyl-substituted alkenes has also been reported. While direct studies on this compound are lacking, these reports suggest that its reduction and hydrodefluorination are achievable goals.

Derivatization and Functionalization of 4,4,5,5,6,6,6 Heptafluoro 2 Hexene

Synthesis of Heptafluorohexenoic Acid Derivatives

The oxidation of 4,4,5,5,6,6,6-heptafluoro-2-hexene can lead to valuable carboxylic acid derivatives. These compounds serve as important intermediates for the synthesis of polymers, surfactants, and biologically active molecules. Two key derivatives are the saturated 4,4,5,5,6,6,6-heptafluorohexanoic acid and the unsaturated (2E)-4,4,5,5,6,6,6-heptafluorohex-2-enoic acid. epa.govnih.gov

The synthesis of 4,4,5,5,6,6,6-heptafluorohexanoic acid from the corresponding alkene would typically involve a two-step process: initial saturation of the double bond via hydrogenation, followed by oxidation of the resulting fluoroalkane. Alternatively, direct oxidative cleavage of the double bond using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions could yield the carboxylic acid, albeit with potential for side reactions.

The synthesis of (2E)-4,4,5,5,6,6,6-heptafluorohex-2-enoic acid involves the selective oxidation of the terminal methyl group of the trans-isomer of this compound, while preserving the double bond. This transformation can be challenging due to the electron-deficient nature of the alkene. Specific reaction pathways often require multi-step sequences, potentially involving protection of the double bond, oxidation, and subsequent deprotection.

| Derivative Name | IUPAC Name | CAS Number | Molecular Formula |

| 4,4,5,5,6,6,6-Heptafluorohexanoic Acid | 4,4,5,5,6,6,6-heptafluorohexanoic acid | 356-02-5 | C₆H₅F₇O₂ |

| (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | Not Available | C₆H₃F₇O₂ |

Formation of Fluoroalkylated Ketones and Esters

Fluoroalkylated ketones and esters are of significant interest due to their unique chemical properties and potential applications in medicinal chemistry. The heptafluorohexyl moiety can be incorporated into these structures using this compound as a starting material or a synthon.

One prominent method for the synthesis of α-perfluoroalkyl ketones involves the formal hydroperfluoroalkylation of enones. acs.org This two-step process begins with a conjugate hydroboration of an α,β-unsaturated ketone, followed by an in-situ radical perfluoroalkylation of the resulting boron enolate. acs.org A perfluoroalkyl radical, which could be generated from a derivative of this compound, adds to the enolate to form the target ketone. acs.org

Another approach involves the cross-metathesis of this compound with other alkenes, catalyzed by ruthenium-based complexes like the Hoveyda-Grubbs catalyst. researchgate.net This can generate new fluorinated alkenes that can be subsequently oxidized or otherwise functionalized to produce ketones and esters.

Furthermore, the addition of organometallic reagents to the double bond of this compound can be envisioned as a route to fluoroalkylated ketones, although the electron-deficient nature of the alkene would necessitate careful choice of the nucleophilic reagent and reaction conditions.

| Reaction Type | Key Reagents | Product Class |

| Formal Hydroperfluoroalkylation | Enone, Catecholborane, Perfluoroalkyl Iodide | α-Perfluoroalkyl Ketones |

| Olefin Cross-Metathesis | Alkene, Hoveyda-Grubbs Catalyst | Functionalized Fluoroalkenes |

| Nucleophilic Addition | Organometallic Reagents (e.g., R-MgBr) | Fluoroalkylated Ketones |

Halogenation and Hydrohalogenation Products (e.g., Iodo-derivatives)

The addition of halogens and hydrohalic acids across the double bond of this compound provides a direct route to highly functionalized fluoroalkanes. These products are valuable intermediates for further synthetic transformations.

The reaction of alkenes with iodine and a fluoride (B91410) source, such as a hydrogen fluoride-pyridine complex, in the presence of an oxidant, leads to iodofluorination. organic-chemistry.orgacs.org This reaction proceeds via an electrophilic iodine monofluoride (IF) species. organic-chemistry.org For an unsymmetrical alkene like this compound, the addition is expected to follow Markovnikov's rule, where the iodine atom adds to the less substituted carbon and the fluorine atom adds to the more substituted carbon of the double bond. However, the strong electron-withdrawing effect of the heptafluoropropyl group will significantly influence the regioselectivity, favoring the addition of the electrophilic iodine to the carbon atom further from the fluoroalkyl group (C-2).

A specific iodo-derivative, 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol, has been reported, indicating that more complex functionalizations involving halogenation are possible. epa.gov

| Reaction | Reagents | Expected Product | Regioselectivity |

| Iodo-fluorination | I₂, HF-Pyridine, K₂S₂O₈ | 4,4,5,5,6,6,6-Heptafluoro-3-fluoro-2-iodohexane | Anti-Markovnikov (Iodine on C-2) |

| Hydro-iodination | HI | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane | Markovnikov (Iodine on C-2) |

Synthesis of Polyols and Diols from this compound

The synthesis of polyols and diols from this compound introduces hydroxyl functionalities, which are useful for creating fluorinated polymers like polyesters and polyurethanes. mdpi.comnih.gov The primary method for this transformation is the dihydroxylation of the alkene double bond.

Due to the electron-deficient nature of the double bond in this compound, specialized conditions are often required for efficient dihydroxylation. Manganese-catalyzed cis-dihydroxylation using hydrogen peroxide is a practical method for such electron-poor alkenes. rsc.org This reaction typically proceeds with syn-selectivity, leading to the formation of a cis-diol.

Traditional methods using potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can also be employed, often yielding syn-diols. The reaction conditions, such as temperature and solvent, must be carefully controlled to prevent over-oxidation and cleavage of the carbon-carbon bond. The resulting fluorinated diols can serve as monomers for step-growth polymerization to produce high-performance materials. mdpi.com

| Method | Reagents | Stereochemistry | Product |

| Manganese-catalyzed Dihydroxylation | Mn salt, H₂O₂, Pyridine-2-carboxylic acid | syn | 4,4,5,5,6,6,6-Heptafluorohexane-2,3-diol |

| Permanganate Dihydroxylation | KMnO₄ (cold, dilute) | syn | 4,4,5,5,6,6,6-Heptafluorohexane-2,3-diol |

| Osmium Tetroxide Dihydroxylation | OsO₄, NMO | syn | 4,4,5,5,6,6,6-Heptafluorohexane-2,3-diol |

Synthesis of Organometallic Complexes Incorporating this compound Derived Ligands

The electron-deficient nature of the double bond in this compound makes it an excellent ligand for low-valent transition metals. wikiversity.org The bonding in such complexes is described by the Dewar-Chatt-Duncanson model, which involves sigma donation from the alkene's π-orbital to the metal and π-backbonding from the metal's d-orbitals to the alkene's π-antibonding orbital. wikipedia.org The electron-withdrawing fluoroalkyl group lowers the energy of the π orbital, enhancing the backbonding component and leading to a stronger metal-alkene bond compared to non-fluorinated alkenes. wikiversity.org

Complexes of fluorinated alkenes have been synthesized with a variety of metals, including rhodium, nickel, and platinum. wikipedia.org For instance, nickel(0) can catalyze the fluoroalkylation of various substrates with perfluoroalkyl chlorides, proceeding through organometallic intermediates. nih.gov

Additionally, photoinitiated reactions between gold(I) organometallic complexes and iodoperfluoroalkanes can lead to the formation of perfluoroalkyl gold(I) and gold(III) complexes. nih.gov A ligand derived from this compound could potentially be incorporated into such complexes through similar synthetic strategies. These organometallic compounds are not only of fundamental interest but can also serve as catalysts or precursors for chemical vapor deposition.

| Metal | Complex Type | Potential Application |

| Nickel(0) | Alkene Complex | Catalyst for Fluoroalkylation |

| Rhodium(I) | Alkene Complex | Catalyst for Hydroformylation, Hydrogenation |

| Platinum(0) | Alkene Complex | Catalyst, Model for Bonding Studies |

| Gold(I)/(III) | Perfluoroalkyl Complex | Catalyst, Precursor for Materials |

Exploration of Stereoisomeric Derivatives and their Interconversions

The derivatization of this compound can lead to the formation of various stereoisomers. The starting alkene itself can exist as two geometric isomers: (E)-4,4,5,5,6,6,6-heptafluoro-2-hexene and (Z)-4,4,5,5,6,6,6-heptafluoro-2-hexene. The relative stability and reactivity of these isomers can influence the stereochemical outcome of subsequent reactions.

Reactions that create new chiral centers at the C-2 and C-3 positions will result in stereoisomeric products. For example:

Dihydroxylation: As mentioned previously, syn-dihydroxylation of the (E)-isomer would produce a different pair of enantiomers than the syn-dihydroxylation of the (Z)-isomer.

Halogenation: The addition of a halogen like Br₂ to the double bond typically proceeds via an anti-addition mechanism. Addition to the (E)-alkene would yield one pair of enantiomers, while addition to the (Z)-alkene would yield the corresponding diastereomeric pair of enantiomers.

Epoxidation followed by hydrolysis: This two-step sequence results in anti-dihydroxylation. When applied to the (E) and (Z) isomers of the starting alkene, it would produce diastereomeric diols compared to the syn-dihydroxylation methods.

The interconversion of these stereoisomers is generally not facile under standard conditions, requiring significant energy input or specific catalytic pathways to break and reform the relevant bonds. The specific stereochemistry of the final products is crucial as it can dramatically affect their biological activity or material properties.

Role of 4,4,5,5,6,6,6 Heptafluoro 2 Hexene in Advanced Chemical Materials Development

Monomer in Fluoropolymer Synthesis

The utility of a molecule as a monomer in fluoropolymer synthesis is predicated on its ability to undergo polymerization, either with itself (homopolymerization) or with other monomers (copolymerization). The presence of a carbon-carbon double bond in 4,4,5,5,6,6,6-heptafluoro-2-hexene suggests its potential as a monomer for addition polymerization.

Detailed scientific studies specifically documenting the homopolymerization or copolymerization of This compound are not readily found in comprehensive chemical databases. The polymerization of partially fluorinated alkenes can be challenging due to the electronic effects of the fluorine atoms on the double bond, which can influence its reactivity towards various initiators (e.g., radical, cationic, anionic).

In the broader context of fluorinated alkenes, copolymerization is often a more viable strategy than homopolymerization to achieve desirable polymer properties. For instance, the copolymerization of ethylene (B1197577) with fluorinated norbornene-based comonomers has been shown to yield partially fluorinated polyolefins with tunable thermal, mechanical, and surface properties. rawdatalibrary.netrsc.org While not directly involving This compound , these studies highlight a common approach to incorporating fluorinated monomers into polymer chains.

Table 1: Hypothetical Copolymerization Parameters of this compound (Note: This table is illustrative due to the lack of specific experimental data for the target compound and is based on general knowledge of fluorinated alkene copolymerization.)

| Comonomer | Catalyst System | Potential Polymer Properties |

|---|---|---|

| Ethylene | Ziegler-Natta or Metallocene | Increased thermal stability and chemical resistance compared to polyethylene. |

| Vinylidene fluoride (B91410) | Radical Initiator | Modified dielectric properties and solubility. |

The synthesis of block and graft copolymers allows for the combination of distinct polymer properties into a single macromolecule. Achieving such architectural control typically requires controlled polymerization techniques. There is no specific information available on the use of This compound in the synthesis of block or graft copolymers.

Theoretically, if a living or controlled polymerization method could be applied to This compound , it could be used to create block copolymers. This would involve the sequential addition of this monomer and another monomer to a living polymer chain end. Similarly, for graft copolymers, a pre-existing polymer backbone could be functionalized with sites capable of initiating the polymerization of This compound , or a macromonomer of This compound could be copolymerized with other monomers.

Precursor for Specialty Fluorinated Intermediates

The reactivity of the double bond in This compound makes it a potential starting material for the synthesis of various specialty fluorinated intermediates through addition reactions. pearson.com For example, reactions such as epoxidation, dihydroxylation, or halogenation of the double bond could lead to a range of functionalized fluorinated compounds.

One documented derivative is (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid . epa.gov The synthesis of this acid from the parent hexene would likely involve an oxidation process. Another related compound found in chemical databases is 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol , suggesting that the parent alkene could undergo reactions to introduce both a hydroxyl and an iodine group. epa.gov

Table 2: Potential Addition Reactions of this compound (Note: This table is based on general alkene reactivity as specific reactions for the target compound are not detailed in the available literature.)

| Reagent(s) | Reaction Type | Potential Product Class |

|---|---|---|

| H₂/Catalyst | Hydrogenation | Saturated Fluoroalkane |

| Br₂ | Halogenation | Dibromo-fluoroalkane |

| m-CPBA | Epoxidation | Fluoroalkene Oxide |

| OsO₄, NMO | Dihydroxylation | Fluorinated Diol |

Building Block for Functional Fluorinated Macromolecules

Beyond simple polymers, This compound could theoretically serve as a building block for more complex, functional fluorinated macromolecules. This could be achieved by first converting the alkene into a difunctional intermediate that can then be used in step-growth polymerization or other macromolecular construction methods. For example, if the alkene could be converted into a diol or a dicarboxylic acid, it could then be used to synthesize fluorinated polyesters or polyamides.

The synthesis of functional macromolecules from fluorinated olefins is an active area of research. acs.org These macromolecules are of interest for applications in fields such as materials science, where properties like hydrophobicity, thermal stability, and specific optical or electronic characteristics are desired. However, specific examples of the incorporation of the This compound unit into such complex macromolecules are not described in the available literature.

Computational and Theoretical Studies on 4,4,5,5,6,6,6 Heptafluoro 2 Hexene

Electronic Structure Calculations and Fluorine Effects

The electronic structure of 4,4,5,5,6,6,6-heptafluoro-2-hexene is significantly influenced by the seven fluorine atoms. Electronic structure calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock methods, are crucial for understanding these effects. The high electronegativity of fluorine leads to a strong inductive effect, withdrawing electron density from the carbon backbone. This effect is most pronounced at the C4 position and diminishes along the carbon chain.

The perfluoroalkyl group (CF₃(CF₂)₂) acts as a strong electron-withdrawing group, which polarizes the C-F and C-C bonds, creating significant partial positive charges on the carbon atoms and partial negative charges on the fluorine atoms. This polarization impacts the molecule's reactivity and intermolecular interactions.

Furthermore, the presence of fluorine atoms influences the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In fluoroalkenes, the inductive effect of fluorine generally lowers the energy of both HOMO and LUMO. A lower LUMO energy suggests that the molecule is a better electron acceptor, making it more susceptible to nucleophilic attack at the double bond.

Table 1: Expected Electronic Properties of this compound based on Analogous Compounds

| Property | Expected Influence of the Heptafluoropropyl Group | Rationale |

| Dipole Moment | Increased | Significant bond polarization due to highly electronegative fluorine atoms. |

| HOMO Energy | Lowered | Strong inductive electron withdrawal by the perfluoroalkyl chain. |

| LUMO Energy | Lowered | Strong inductive electron withdrawal, making the molecule a better electron acceptor. |

| Reactivity | Susceptible to nucleophilic attack | The electron-deficient nature of the double bond due to the perfluoroalkyl group. |

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the mechanisms of reactions involving fluoroalkenes. These methods can map the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed, step-by-step description of the reaction pathway.

For this compound, reactions at the double bond are of primary interest. Quantum chemical calculations can predict the stereoselectivity and regioselectivity of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. For example, in the addition of an electrophile, the initial attack would likely be directed by the electronic influence of the heptafluoropropyl group.

Computational studies on the metathesis of fluoroalkenes have shown that the stability of intermediates is a key factor in determining the reaction's success. DFT calculations on the metathesis of 1,1-difluoroethene catalyzed by a Hoveyda-Grubbs type catalyst revealed that the formation of a non-productive catalytic cycle can hinder the reaction. beilstein-journals.org This was attributed to the high stability of a ruthenacyclobutane intermediate with fluorines in specific positions. beilstein-journals.org Similar computational approaches could be applied to predict the feasibility and outcome of metathesis reactions involving this compound.

Furthermore, quantum chemical studies can model radical reactions. The reaction between a difluorocarbene (CF₂) and a methyl radical (CH₃) has been investigated using high-level computational methods, showing the formation of an intermediate that rearranges to 1,1-difluoroethylene (CH₂CF₂). researchgate.net Such computational insights are vital for understanding the complex reaction pathways that can occur in the synthesis and transformation of fluorinated compounds like this compound.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound, including its various conformations and stereoisomers, can be accurately predicted using computational methods. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers to rotation around single bonds.

For this compound, rotation around the C3-C4 bond would be of particular interest. The bulky and highly polar heptafluoropropyl group will create significant steric and electrostatic interactions that determine the preferred conformations. Computational methods can calculate the relative energies of different staggered and eclipsed conformations, providing insight into the most populated conformers at a given temperature.

The double bond in this compound gives rise to E/Z (or cis/trans) isomerism. Computational chemistry can predict the relative stabilities of these isomers. Generally, the E-isomer, where the larger groups are on opposite sides of the double bond, is expected to be more stable due to reduced steric hindrance. The energy difference between the E and Z isomers can be calculated to predict their equilibrium ratio.

Table 2: Predicted Stereochemical and Conformational Features of this compound

| Feature | Prediction | Computational Method |

| Stable Isomer | E-isomer more stable than Z-isomer | DFT or other quantum chemical calculations to compare total energies. |

| Rotational Barrier (C3-C4) | Relatively high | Calculations of the potential energy surface for bond rotation. |

| Dominant Conformer | Conformation minimizing steric and electrostatic repulsion | Conformational search algorithms coupled with energy minimization. |

Ligand Design and Catalyst Modeling using this compound Scaffolds

The unique electronic properties of the heptafluoropropyl group make this compound and similar molecules interesting scaffolds for ligand design in catalysis. The strong electron-withdrawing nature of perfluoroalkyl groups can significantly alter the electronic properties of a ligand's donor atoms. sci-hub.se This, in turn, influences the catalytic activity and selectivity of the corresponding metal complex. sci-hub.se

Computational modeling can be used to design and evaluate potential ligands based on the this compound structure. For instance, by functionalizing the alkene or the methyl group, it could be transformed into a chelating ligand. Quantum chemical calculations can then be used to study the geometry and electronic structure of the resulting metal complexes. These calculations can predict bond strengths, charge distributions, and the energies of frontier orbitals of the complex, which are all crucial for understanding its catalytic potential.

The concept of "fluorous" chemistry, where perfluoroalkyl chains are used to facilitate catalyst separation, is another area where such scaffolds are relevant. sci-hub.se Computational studies can help in understanding how the fluorous ponytail affects the solubility and phase preference of the catalyst without adversely affecting its catalytic performance. sci-hub.se By modeling the interactions of the fluorinated ligand-metal complex with different solvents, computational chemistry can guide the design of efficient and recyclable catalytic systems.

Advanced Analytical Techniques for Probing 4,4,5,5,6,6,6 Heptafluoro 2 Hexene Chemistry

In Situ Spectroscopic Methods for Reaction Monitoring (e.g., NMR, IR)

In situ spectroscopic techniques are indispensable for gaining a mechanistic understanding of chemical reactions by monitoring the concentration of reactants, intermediates, and products in real-time without altering the reaction conditions. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy In situ NMR spectroscopy allows for the direct observation of changes in the molecular structure during a reaction. For reactions involving 4,4,5,5,6,6,6-Heptafluoro-2-hexene, ¹H, ¹³C, and ¹⁹F NMR are particularly powerful. For instance, in an addition reaction across the C=C double bond, the disappearance of signals corresponding to the vinylic protons and carbons can be tracked, while new signals for the saturated product appear. ¹⁹F NMR is especially useful for monitoring changes in the electronic environment of the fluorine atoms, providing insights into the fate of the heptafluoropropyl group. mdpi.comvscht.cz

Infrared (IR) Spectroscopy In situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, can monitor the progress of reactions by tracking the vibrational frequencies of functional groups. nih.gov For this compound, the characteristic C=C stretching vibration (typically around 1640-1680 cm⁻¹) would be a key band to monitor. libretexts.org As the double bond is consumed during a reaction, the intensity of this peak would decrease, while new peaks corresponding to the functional groups of the product would emerge.

A hypothetical reaction, such as the catalytic hydrogenation of this compound to 4,4,5,5,6,6,6-Heptafluorohexane, could be monitored using these techniques. The table below illustrates the expected changes in key spectroscopic signals.

Table 1: Hypothetical In Situ Spectroscopic Data for Hydrogenation of this compound

| Analytical Technique | Analyte | Key Signal | Signal Change During Reaction |

|---|---|---|---|

| ¹H NMR | This compound | ~5.5-6.0 ppm (multiplet, vinylic H) | Disappears |

| 4,4,5,5,6,6,6-Heptafluorohexane | ~1.0-2.0 ppm (new multiplets, alkyl H) | Appears and increases | |

| IR Spectroscopy | This compound | ~1670 cm⁻¹ (C=C stretch) | Disappears |

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification of unknown compounds in complex mixtures. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule. This is crucial for identifying short-lived reaction intermediates and for confirming the structure of novel products in reactions of this compound. copernicus.org

Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed. nih.govcopernicus.org Tandem mass spectrometry (MS/MS) can further be used to fragment ions, providing structural information based on the fragmentation patterns. For a compound like this compound, characteristic losses of HF or small fluorocarbon fragments would be expected, aiding in structural confirmation.

Table 2: Hypothetical HRMS Data for a Putative Oxidation Product of this compound (e.g., an Epoxide, C₆H₅F₇O)

| Data Type | Value | Interpretation |

|---|---|---|

| Calculated Exact Mass | 226.0232 | Theoretical mass for [C₆H₅F₇O + H]⁺ |

| Measured m/z | 226.0229 | Experimentally determined mass of the protonated molecule |

| Mass Error | -1.3 ppm | High accuracy, supporting the proposed formula |

| MS/MS Fragment (m/z) | 207.0171 | Corresponds to the loss of a hydroxyl group (as H₂O from protonated epoxide) |

| MS/MS Fragment (m/z) | 157.0284 | Corresponds to the loss of a CF₃ group |

Advanced Chromatographic Methods for Complex Mixture Analysis

The synthesis and reactions of this compound can lead to complex mixtures containing starting material, products, byproducts, and isomers (such as E/Z isomers of the starting alkene). Advanced chromatographic techniques are essential for the separation and quantification of these components.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is an exceptionally powerful technique for analyzing complex volatile mixtures. nih.gov It offers significantly higher resolution than conventional GC-MS, allowing for the separation of co-eluting compounds. This would be particularly advantageous for separating the E and Z isomers of this compound from each other and from other reaction components.

High-Performance Liquid Chromatography (HPLC) For less volatile or thermally sensitive derivatives of this compound, reversed-phase HPLC is the method of choice. mdpi.com By selecting the appropriate column and mobile phase, compounds with varying polarities can be effectively separated. Coupling HPLC with UV and mass spectrometric detectors (LC-MS) provides both quantitative and qualitative information about the separated components.

Table 3: Hypothetical GC-MS Data for Analysis of a Reaction Mixture

| Retention Time (min) | Compound Identity | Key m/z fragments |

|---|---|---|

| 5.2 | (Z)-4,4,5,5,6,6,6-Heptafluoro-2-hexene | 210, 191, 141, 69 |

| 5.4 | (E)-4,4,5,5,6,6,6-Heptafluoro-2-hexene | 210, 191, 141, 69 |

| 6.8 | 4,4,5,5,6,6,6-Heptafluoro-1-hexene (isomerization byproduct) | 210, 191, 119, 69 |

| 8.1 | Reaction Product (e.g., C₆H₆F₇OH) | 228, 209, 159, 69 |

X-ray Crystallography for Structural Elucidation of Novel Derivatives and Complexes

While this compound is a liquid, many of its derivatives, such as those formed through Diels-Alder reactions, cycloadditions, or the formation of metal complexes, may be crystalline solids. For these compounds, single-crystal X-ray crystallography provides the most definitive structural information. mdpi.com This technique can unambiguously determine the complete three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. nih.gov This is invaluable for confirming the outcome of a reaction, especially when complex stereoisomers are formed. The solid-state packing of these highly fluorinated molecules can also reveal interesting intermolecular interactions. nih.gov

Table 4: Hypothetical X-ray Crystallographic Data for a Diels-Alder Adduct of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉F₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.78 |

| β (deg) | 105.2 |

| Volume (ų) | 992.1 |

| R-factor | 0.045 |

Q & A

Q. What are the key structural features of 4,4,5,5,6,6,6-Heptafluoro-2-hexene, and how do they influence its reactivity?

The compound features a hexene backbone with seven fluorine atoms clustered at the 4,5,6-positions, creating strong electron-withdrawing effects. This fluorination pattern increases electrophilicity at the double bond (C2) and stabilizes adjacent carbocations. Structural analysis via NMR (e.g., NMR) and mass spectrometry is critical for verifying purity and regiochemistry. Computational methods like DFT can predict bond polarization and reactive sites .

Q. How does the pKa of related heptafluorohexanoic acids inform solvent selection for reactions involving this compound?

The pKa of 4,4,5,5,6,6,6-Heptafluorohexanoic acid is 4.18, indicating moderate acidity due to fluorine’s inductive effects. This acidity influences solvent choice: polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stabilize intermediates, while avoiding protic solvents prevents unintended acid-base interactions. For reactions requiring deprotonation, weak bases like NaHCO₃ are sufficient .

Q. What are the standard synthetic routes for fluorinated alkenes like this compound?

Synthesis typically involves halogen-exchange reactions (e.g., using HF or SF₄) or radical fluorination of precursor alkenes. For example, describes analogous syntheses via controlled addition of tetrafluoroethylene to fluorinated butenes under SbF₅ catalysis. Key parameters include inert atmospheres (N₂/Ar), temperatures <100°C, and strict moisture control to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for fluorinated alkene syntheses?

Yield discrepancies often arise from side reactions (e.g., polymerization or β-elimination). Systematic optimization involves:

- Temperature gradients : Lower temperatures (e.g., 40–60°C) reduce side reactions.

- Catalyst screening : Lewis acids like AlCl₃ or BF₃·Et₂O improve regioselectivity.

- In situ monitoring : Techniques like IR spectroscopy track intermediate formation. Comparative studies using Design of Experiments (DoE) can identify critical variables .

Q. What role does this compound play in lanthanide coordination chemistry?

The compound’s derivatives (e.g., β-diketones) act as ligands for terbium(III) and europium(III), forming luminescent complexes. For instance, highlights a terbium complex with 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione, exhibiting strong green emission (λem ≈ 545 nm). Ligand design focuses on fluorine’s electron-withdrawing effects to enhance ligand-to-metal charge transfer (LMCT) efficiency .

Q. How can NMR shift reagents derived from fluorinated alkenes improve spectral resolution?

Eu(III) and Yb(III) complexes with fluorinated β-diketones (e.g., ) act as chiral shift reagents. Their rigid, fluorinated cages induce large diamagnetic anisotropies, splitting overlapping signals in substrates with oxygen/nitrogen donors. Optimization involves:

Q. What advanced separation techniques are suitable for purifying fluorinated alkenes?

Membrane-based methods (e.g., perfluorinated polymer membranes) exploit fluorine-fluorine interactions for selective separation. Simulated Moving Bed (SMB) chromatography with fluorinated stationary phases (e.g., C8F17-modified silica) achieves high purity (>99%) by leveraging hydrophobicity and π-fluorine interactions. Process parameters (flow rate, gradient) are optimized via computational fluid dynamics (CFD) .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value/Method | Source |

|---|---|---|

| pKa (hexanoic acid derivative) | 4.18 (water, 25°C) | |

| Molecular Formula | C₆H₅F₇ | |

| Boiling Point | Estimated 85–90°C (extrapolated) |

Table 2. Optimization Parameters for Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 40–60°C | Reduces polymerization |

| Catalyst (SbF₅) | 5–10 mol% | Enhances regioselectivity |

| Solvent | Dry DCM or THF | Minimizes hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.